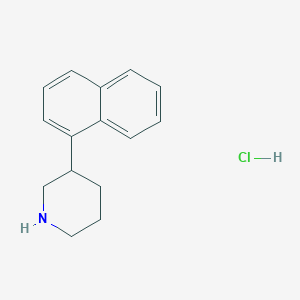

3-(1-Naphthyl)piperidine hydrochloride

Description

Structural Classification of Piperidine-Naphthyl Hybrid Compounds

The structural classification of piperidine-naphthyl hybrid compounds encompasses a diverse array of positional isomers and substitution patterns that significantly influence their chemical and biological properties. Piperidine derivatives containing naphthyl substituents can be systematically categorized based on the point of attachment between the two ring systems, with primary classifications including 2-(1-naphthyl)piperidine, 3-(1-naphthyl)piperidine, and 4-(1-naphthyl)piperidine derivatives. Each positional isomer exhibits distinct conformational preferences and binding characteristics, with research demonstrating that the spatial arrangement of the naphthyl group relative to the piperidine nitrogen significantly affects receptor interactions and enzymatic activities.

The piperidine ring system itself adopts a chair conformation similar to cyclohexane, but with distinguishable axial and equatorial positions for the nitrogen-hydrogen bond. In piperidine, the equatorial conformation is more stable by 0.72 kilocalories per mole in the gas phase, with varying stability differences observed in different solvent environments. This conformational preference becomes particularly important when considering naphthyl substitution patterns, as the bulky aromatic system can influence the preferred chair conformation and overall molecular geometry.

Comparative analysis of different naphthyl-piperidine positional isomers reveals significant structural diversity within this compound class. The 4-(1-naphthyl)piperidine derivatives, such as 4-(Naphthalen-1-yl)piperidine hydrochloride, demonstrate different binding profiles compared to their 2- and 3-substituted analogs. Research has shown that 4-phenylpiperidine derivatives, which share structural similarities with naphthyl-substituted compounds, exhibit various pharmacological effects including morphine-like activity and central nervous system effects.

Table 1: Structural Comparison of Naphthyl-Piperidine Positional Isomers

The structural classification extends beyond simple positional isomerism to include various substitution patterns and linker modifications. Compounds such as N-(3-(1-naphthyl)propyl)piperidine (C18H23N) and N-(3-(1-naphthyl)butyl)piperidine (C19H25N) demonstrate how alkyl linkers can be incorporated between the naphthyl and piperidine moieties, creating additional structural diversity. These extended analogs maintain the fundamental naphthyl-piperidine pharmacophore while introducing flexibility and potential for additional interactions.

Furthermore, research has identified that the piperidine moiety serves as a critical structural element for dual receptor activity, particularly in histamine H3 and sigma-1 receptor systems. Studies comparing piperidine and piperazine derivatives demonstrate that the piperidine ring structure provides superior binding affinity, with compounds containing piperidine cores showing significantly higher receptor binding compared to their piperazine analogs. This structural preference appears to be related to protonation states at physiological conditions, where piperidine derivatives exist predominantly in monoprotonated forms, while piperazine compounds may exist in multiple protonation states.

Historical Development of Naphthyl-Substituted Piperidine Derivatives

The historical development of naphthyl-substituted piperidine derivatives traces back to early investigations into heterocyclic compounds and their pharmaceutical applications. The initial recognition of piperidine's importance emerged from its natural occurrence in black pepper and various alkaloids, including piperine, solenopsin, anabasine, lobeline, and coniine. This natural prevalence established piperidine as a fundamental scaffold for medicinal chemistry applications and prompted systematic investigations into synthetic modifications.

Early patent literature documents the development of specific naphthyl-piperidine compounds for antimycotic applications. The 1980 British patent GB2051799A specifically describes (R)-N-[trans-3-phenyl-2-propenyl]-2-(1-naphthyl)piperidine and its production methods for use as an anti-mycotic agent. This early work established important precedents for the therapeutic potential of naphthyl-piperidine hybrids and demonstrated synthetic approaches for accessing these compounds with defined stereochemistry.

The evolution of synthetic methodologies for piperidine derivatives has been marked by significant advances in stereoselective synthesis and conformational control. Recent developments have focused on bridged piperidine modifications to improve drug-likeness by adding three-dimensionality to otherwise planar molecules. This approach has led to the synthesis of various constrained analogs, including 2-azanorbornane, nortropane, isonortropane, and isoquinuclidine derivatives, which preserve receptor affinity while potentially offering improved pharmacological properties.

Table 2: Historical Timeline of Naphthyl-Piperidine Development

The development of naphthyl-substituted piperidines has been significantly influenced by advances in understanding structure-activity relationships. Research has demonstrated that naphthyl derivatives can serve as effective inhibitors for various enzyme systems, including papain-like proteases. Studies on SARS-CoV papain-like protease inhibition have shown that naphthyl derivatives can act as non-covalent competitive inhibitors, binding within specific enzyme subsites and inducing conformational changes that render the active site non-functional.

Contemporary research has expanded the scope of naphthyl-piperidine applications to include monoamine oxidase inhibition studies. Recent investigations have identified that compounds containing 1-benzylpiperidin-4-yl groups combined with naphthyl moieties through alkyl chains can exhibit potent inhibitory activity against both monoamine oxidase A and monoamine oxidase B. These findings have opened new avenues for the development of neuroprotective agents and antidepressant medications.

The synthetic approaches to naphthyl-piperidine derivatives have evolved to incorporate modern catalytic methods and stereoselective transformations. Current methodologies include ruthenium-catalyzed double reductive amination reactions, microwave-mediated Leuckart reactions, and oxidative ring-opening followed by reductive cyclization processes. These advanced synthetic techniques enable the preparation of complex naphthyl-piperidine structures with high stereochemical control and functional group tolerance.

The pharmaceutical industry's recognition of piperidine derivatives' importance is evidenced by their presence in more than twenty classes of pharmaceuticals and numerous alkaloids. This widespread application has driven continued research into naphthyl-substituted variants, with particular emphasis on developing compounds with improved selectivity, reduced toxicity, and enhanced therapeutic efficacy.

Properties

IUPAC Name |

3-naphthalen-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13;/h1-3,5-6,8-9,13,16H,4,7,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNAYCMSSALJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyl)piperidine hydrochloride typically involves the reaction of 1-naphthylamine with piperidine under specific conditions. The process may include steps such as:

Cyclization: Formation of the piperidine ring.

Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and amination are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Naphthyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form naphthyl derivatives.

Reduction: Reduction of the naphthyl group under specific conditions.

Substitution: Nucleophilic substitution reactions involving the piperidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions include various substituted naphthyl and piperidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Pharmacological Applications

3-(1-Naphthyl)piperidine hydrochloride is primarily recognized for its potential therapeutic effects. Research indicates that piperidine derivatives, including this compound, exhibit a range of pharmacological activities:

- Calcium Overload Blockers : The compound has been identified as a calcium overload blocker, which is beneficial in treating conditions such as anoxia, ischemia, migraine, and epilepsy. By selectively targeting brain cells, it helps mitigate calcium overload that can lead to neuronal damage .

- Analgesic Properties : Studies have shown that piperidine derivatives can exert pronounced analgesic effects in animal models. This suggests potential applications in pain management therapies .

- Antipsychotic Activity : Piperidine compounds are often explored for their antipsychotic properties. For instance, modifications of naphthalene-based piperidines have been investigated for their affinity toward specific receptors linked to psychiatric disorders .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block:

- Drug Development : Its structure allows for the synthesis of various biologically active compounds. Researchers have utilized it to create derivatives with enhanced pharmacological profiles, particularly in the development of new antipsychotic and analgesic agents .

- Catalysis : The compound has been involved in catalytic processes where piperidine derivatives are used to facilitate reactions in organic synthesis. This includes hydrogenation reactions that convert pyridines into piperidines under mild conditions .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Notable Research Highlights

- In a study on calcium antagonists, this compound was shown to selectively inhibit calcium influx in neuronal cells, providing a mechanism for its neuroprotective effects during ischemic episodes .

- Another research effort focused on synthesizing novel piperidine analogs that demonstrated enhanced analgesic activity through modulation of receptor interactions .

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues

1-(3-(4–(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine Hydrochloride (3k)

- Molecular Formula : C₁₇H₂₄ClN₄O·HCl

- Molecular Weight : 336.86 g/mol

- Key Features: Contains a triazole-substituted phenoxypropyl chain. Exhibits enhanced hydrogen-bonding capacity compared to 3-(1-naphthyl)piperidine due to the triazole moiety.

- Pharmacological Relevance: Potential as a kinase inhibitor or antimicrobial agent .

1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine Hydrochloride (BF 2649)

- Molecular Formula: C₁₇H₂₆ClNO·HCl·½H₂O

- Molecular Weight : 341.32 g/mol

- Key Features: Chlorophenylpropoxy chain increases hydrophobicity. Acts as a histamine H₁ receptor inverse agonist (EC₅₀ = 1.5 nM) with nootropic effects .

- Functional Contrast : Unlike 3-(1-naphthyl)piperidine, BF 2649 targets peripheral and CNS histamine pathways .

1-(2-Naphthylmethyl)piperidine-3-carboxylic Acid Hydrochloride

Functional Analogues

Encenicline Hydrochloride

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 379.87 g/mol

- Key Features: Quinoline and benzothiophene substituents confer selectivity for α7 nicotinic acetylcholine receptors (α7 nAChRs).

- Therapeutic Use : Enhances cognitive function in Alzheimer’s disease via "co-agonist" activity with acetylcholine .

Cinacalcet Hydrochloride

Comparative Physicochemical and Pharmacological Data

*LogP values estimated via computational modeling.

Biological Activity

3-(1-Naphthyl)piperidine hydrochloride is a piperidine derivative notable for its biological activity, particularly in pharmacological applications. This compound has garnered attention due to its potential therapeutic effects, including its interactions with various neurotransmitter systems and its implications in treating neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{13}H_{15}ClN

- CAS Number: 19862-53-4

This compound features a naphthyl group attached to a piperidine ring, which is known to influence its biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Studies have shown that this compound acts as a dopamine uptake inhibitor, which may contribute to its psychostimulant effects. The mechanism can be summarized as follows:

- Dopamine Receptor Interaction: The compound binds to dopamine receptors, potentially leading to increased levels of dopamine in the synaptic cleft.

- Uptake Inhibition: It inhibits the reuptake of dopamine, enhancing dopaminergic transmission.

Biological Activity and Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Neurological Disorders: Its dopaminergic activity suggests potential use in treating conditions like Parkinson's disease and schizophrenia.

- Analgesic Properties: Some studies have indicated that this compound may exhibit analgesic effects, making it a candidate for pain management therapies.

- Antidepressant Effects: Due to its influence on neurotransmitter systems, it has been explored for antidepressant properties.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are key findings:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(2-Naphthyl)piperidine | Similar naphthyl group | Different receptor affinity; less potent in dopamine uptake inhibition |

| Naphazoline | Naphthalene derivative | Primarily used as a vasoconstrictor; different mechanism of action |

| Lobeline | Piperidine alkaloid | Inhibits dopamine uptake but less selective than 3-(1-Naphthyl)piperidine |

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Naphthyl)piperidine hydrochloride?

Answer:

The synthesis of this compound typically involves coupling reactions between a piperidine precursor and a naphthyl moiety. For example, analogous compounds like 1-Naphthyl PP1 hydrochloride (a structurally related inhibitor) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by hydrochloride salt formation . Key steps include:

- Coupling : Reacting a halogenated piperidine derivative with 1-naphthylboronic acid under palladium catalysis.

- Purification : Recrystallization or column chromatography to isolate the product.

- Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Validate the product using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Basic: How should this compound be stored to maintain stability?

Answer:

Stability is highly dependent on storage conditions. Based on safety data for similar piperidine derivatives:

- Temperature : Store at 2–8°C in a dry environment to prevent hydrolysis or decomposition .

- Container : Use airtight, light-resistant containers to avoid photodegradation.

- Handling : Minimize exposure to moisture and oxygen; use inert gas (e.g., argon) purging for long-term storage.

Regularly monitor purity via HPLC to detect degradation products (e.g., free base or oxidized naphthyl groups) .

Advanced: What analytical techniques are optimal for assessing purity and structural integrity?

Answer:

A multi-technique approach is critical:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Reference standards (e.g., USP Paroxetine Hydrochloride System Suitability Mixtures) can help calibrate methods .

- NMR Spectroscopy : ¹H NMR in DMSO-d6 or CDCl3 resolves piperidine ring protons (δ 1.5–3.0 ppm) and naphthyl aromatic signals (δ 7.2–8.5 ppm). Compare to published spectra of analogous compounds .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₅H₁₈NCl: 248.1) and detects halogen isotopic patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Enantiomeric Purity : The compound may exist as enantiomers (e.g., 3-(1-Naphthyl)-D/L-alanine hydrochloride derivatives show divergent activities). Use chiral HPLC or capillary electrophoresis to verify enantiomeric ratios .

- Assay Conditions : Variations in buffer pH, temperature, or solvent (DMSO vs. aqueous) can alter receptor binding. Standardize protocols using reference agonists/antagonists .

- Degradation : Hydrolysis of the hydrochloride salt to the free base under improper storage reduces potency. Pre-screen batches via TGA (thermogravimetric analysis) to assess hygroscopicity .

Advanced: What experimental designs are recommended for studying receptor binding kinetics?

Answer:

- Radioligand Displacement Assays : Use tritiated or carbon-14-labeled analogs (e.g., as in ) to measure IC₅₀ values. Ensure saturation binding curves are performed at equilibrium.

- Molecular Dynamics Simulations : Model interactions between the naphthyl group and hydrophobic receptor pockets (e.g., serotonin or dopamine receptors).

- Control for Off-Target Effects : Include structurally related inhibitors (e.g., 1-Naphthyl PP1) to assess selectivity .

Advanced: How can researchers optimize solubility for in vivo studies?

Answer:

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.

- Salt Screening : Test alternative counterions (e.g., citrate or tartrate) if hydrochloride salt solubility is insufficient.

- Pro-drug Approaches : Modify the piperidine nitrogen with enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with OSHA-compliant sensors.

- Spill Management : Neutralize acid spills with sodium bicarbonate and collect waste in sealed containers for incineration .

Advanced: How can computational methods aid in studying its metabolic pathways?

Answer:

- In Silico Metabolism Prediction : Tools like GLORY or MetaSite model cytochrome P450-mediated oxidation of the naphthyl or piperidine moieties.

- Docking Studies : Predict interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites.

- Validate with LC-MS/MS : Compare predicted metabolites to experimental data from hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.